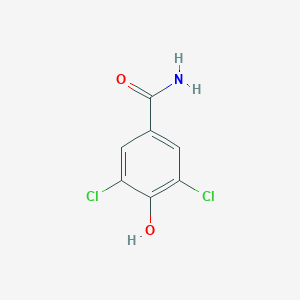

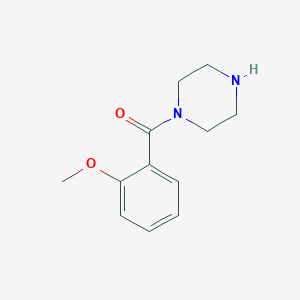

methyl (2S)-1-benzylazetidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a discussion of how the compound can be synthesized. This could include the starting materials, the type of reaction, and the conditions under which the reaction takes place .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s structure .Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes. This could include its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications

Synthesis Routes and Derivatives

Efficient Route to (S)-Azetidine-2-carboxylic Acid : An efficient route to (S)-azetidine-2-carboxylic acid with >99.9% ee was established, showcasing the importance of methyl (2S)-1-benzylazetidine-2-carboxylate in synthesizing high-purity compounds (Futamura et al., 2005).

Enantioselective Biotransformations : Research demonstrated the use of racemic 1-benzylazetidine-2-carbonitriles in enantioselective biotransformations to afford azetidine-2-carboxylic acids and their amide derivatives, highlighting the versatility of this compound in biocatalytic reactions (Leng et al., 2009).

Dealkoxycarbonylation Mechanisms : A study on the reaction of dimethyl 2-(1-benzylazetidin-3-yl)propane-1,3-dioate provided insights into different mechanisms for the dealkoxycarbonylation of a 2-(3-azetidinyl)malonate by chloride and cyanide (Gilligan & Krenitsky, 1994).

Chemical Transformations and Synthesis

Ring Expansion and Alkaloid Synthesis : The use of azetidinecarboxylate esters in ring expansion and the synthesis of pyrrolizidine alkaloids, such as turneforcidine and platynecine, is a significant application (Vanecko & West, 2005).

Synthesis of Benzodiazepine Derivatives : A method for synthesizing novel 1,4-benzodiazepine derivatives using methyl 1-arylaziridine-2-carboxylates, demonstrating the compound's utility in creating complex chemical structures (Wang et al., 2008).

Preparation of Enantiopure Nonnatural Amino Acids : The compound played a role in obtaining enantiopure unactivated aziridine-2-carboxamides, which are pivotal in the synthesis of nonnatural amino acids and vic-diamines (Morán-Ramallal et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (2S)-1-benzylazetidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFWKWHYDAMKP-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-1-benzylazetidine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)